molecular formula C11H15ClN2O2 B1394724 4-Piperidinyl isonicotinate hydrochloride CAS No. 1220020-07-4

4-Piperidinyl isonicotinate hydrochloride

Cat. No.: B1394724
CAS No.: 1220020-07-4
M. Wt: 242.7 g/mol
InChI Key: HGUDKZXNNWWPAM-UHFFFAOYSA-N
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Description

4-Piperidinyl isonicotinate hydrochloride (CAS: 1220020-07-4) is a piperidine-based compound featuring an ester linkage between the 4-piperidinyl group and isonicotinic acid (pyridine-4-carboxylic acid). Structurally, the compound combines a piperidine ring (a six-membered amine heterocycle) with a pyridine moiety via an ester bond. This design confers unique physicochemical properties, such as moderate polarity and basicity, which may influence its pharmacokinetic behavior and receptor interactions.

Properties

IUPAC Name

piperidin-4-yl pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(9-1-5-12-6-2-9)15-10-3-7-13-8-4-10;/h1-2,5-6,10,13H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUDKZXNNWWPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(=O)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinyl isonicotinate hydrochloride typically involves the reaction of piperidine with isonicotinic acid under specific conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Another method involves the electrochemical reduction of ethyl isonicotinate using an undivided flow electrolysis cell, which has shown to be efficient and reproducible .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced electrochemical methods and catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinyl isonicotinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Piperidinyl isonicotinate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Piperidinyl isonicotinate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby inducing apoptosis and reducing tumor growth .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Primary Applications
4-Piperidinyl isonicotinate HCl 1220020-07-4 ~270–280* Piperidine, isonicotinate ester Research/industrial intermediate
2-(4-Piperidinyl)ethyl nicotinate HCl 1219981-10-8 270.76 Ethyl spacer, nicotinate Neurological research
Donepezil HCl 120014-06-4 415.96 Benzyl-piperidinyl, indanone Alzheimer’s therapy
Tirofiban HCl 144494-65-5 495.08 Piperidinyl, sulfonyl, tyrosine Antithrombotic agent

*Estimated based on analogs (e.g., ).

Table 2. Physicochemical Properties

Compound Name Solubility (H2O) LogP (Predicted) pKa (Piperidine N)
4-Piperidinyl isonicotinate HCl High (salt form) ~1.5 ~8.5
Piperidine-4-carbonitrile HCl Moderate 0.2 ~10.2
Isonicotinoyl chloride HCl Reacts -0.8 N/A

Key Research Findings

  • Synthetic Utility : this compound’s ester linkage makes it a versatile intermediate for prodrugs or bioactive molecules, akin to isonicotinamidine derivatives ().

Biological Activity

4-Piperidinyl isonicotinate hydrochloride is a chemical compound with the molecular formula C11_{11}H15_{15}ClN2_2O2_2 and a molar mass of 242.7 g/mol. It is synthesized through the reaction of piperidine with isonicotinic acid, often utilizing phenylsilane as a key reagent to facilitate the formation of imines and subsequent cyclization processes. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting mechanisms that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The compound's activity against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been shown to inhibit the proliferation of cancer cells through multiple mechanisms, including:

  • Apoptosis Induction : The compound may trigger programmed cell death in tumor cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating.
  • Inhibition of Tumor Growth : In vivo studies using animal models have demonstrated a reduction in tumor size following treatment with this compound, suggesting its potential utility in cancer therapy.

The mechanism underlying the biological activity of this compound involves its interaction with various molecular targets. Notably, it appears to inhibit specific enzymes associated with cancer cell metabolism, leading to reduced energy production and increased oxidative stress within the cells .

Case Studies

Several case studies have documented the effects of this compound in clinical and experimental settings:

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the anticancer effects on lung adenocarcinoma cells.
    • Method : Treatment with varying concentrations of the compound was administered, followed by assessment of cell viability using MTT assays.
    • Findings : Significant reductions in cell viability were observed, correlating with increased concentrations of the compound.
  • Case Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
    • Method : Disk diffusion assays were conducted to measure inhibition zones.
    • Findings : The compound exhibited substantial inhibitory effects, indicating potential for development as an antimicrobial agent.

Research Findings Summary Table

Biological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysEffective against Gram-positive and Gram-negative bacteria
AnticancerMTT assays, In vivo modelsInduces apoptosis, causes cell cycle arrest, reduces tumor size

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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